Welcome to the BenchChem Online Store!
molecular formula C9H17N3 B8282594 4-(N-butylaminomethyl)-5-methylimidazole

4-(N-butylaminomethyl)-5-methylimidazole

Cat. No. B8282594
M. Wt: 167.25 g/mol
InChI Key: MUSWOKMGTDDRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04267337

Procedure details

By the same procedure, using methylene in place of dimethylamine, 4-(N-methylaminomethyl)-5-methylimidazole is prepared. In the same way, using butylamine and dibutylamine, 4-(N-butylaminomethyl)-5-methylimidazole and 4-(N,N-dibutylaminomethyl)-5-methylimidazole are prepared. Refluxing these intermediates with cysteamine by the above procedure and treating with hydrochloric acid gives 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(N,N-dibutylaminomethyl)-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN[CH2:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH3:9].C(N)CCC.C(NCCCC)CCC.C(NCC1N=CNC=1C)CCC.C(N(CC1N=CNC=1C)CCCC)CCC.[NH2:52][CH2:53][CH2:54][SH:55].[ClH:56]>>[ClH:56].[ClH:56].[NH2:52][CH2:53][CH2:54][S:55][CH2:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH3:9] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=1N=CNC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCC=1N=CNC1C
Step Five
Name
4-(N,N-dibutylaminomethyl)-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CC=1N=CNC1C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCSCC=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.